4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Lipophilicity LogP Physicochemical profiling

4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride (CAS 1032758-55-6; free base CAS 915923-29-4) is an achiral, solid-form heterocyclic building block of molecular formula C₁₀H₁₉Cl₂N₃ and molecular weight 252.18 g·mol⁻¹, supplied at 95% purity. It features a piperidine ring linked via a methylene bridge to a 2-methyl-substituted imidazole, yielding a calculated LogP of 0.49 and two rotatable bonds.

Molecular Formula C10H19Cl2N3
Molecular Weight 252.18 g/mol
CAS No. 1032758-55-6
Cat. No. B1420178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
CAS1032758-55-6
Molecular FormulaC10H19Cl2N3
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCNCC2.Cl.Cl
InChIInChI=1S/C10H17N3.2ClH/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H
InChIKeyJQZUIUWLQFCWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride (CAS 1032758-55-6): A 2-Methylimidazole-Piperidine Building Block for Kinase and Ion Channel Drug Discovery


4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride (CAS 1032758-55-6; free base CAS 915923-29-4) is an achiral, solid-form heterocyclic building block of molecular formula C₁₀H₁₉Cl₂N₃ and molecular weight 252.18 g·mol⁻¹, supplied at 95% purity . It features a piperidine ring linked via a methylene bridge to a 2-methyl-substituted imidazole, yielding a calculated LogP of 0.49 and two rotatable bonds . The compound belongs to the imidazolylmethylpiperidine class and serves as a key synthetic intermediate in two distinct patent-protected therapeutic programs: T-type calcium channel (Cav3) antagonists (US 9,051,299 / WO2013148640) [1] and imidazol-piperidinyl kinase modulators targeting p70S6K and Akt (US 9,315,517 / WO2014078637) [2]. Its dihydrochloride salt form ensures consistent handling and solubility for downstream medicinal chemistry derivatization.

Why 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride Cannot Be Replaced by Non-Methylated or Regioisomeric Analogs


Within the imidazolylmethylpiperidine building-block family, the precise combination of (i) 2-methyl substitution on the imidazole ring, (ii) attachment at the piperidine 4-position via a single methylene linker, and (iii) the dihydrochloride salt form collectively determines the compound's physicochemical profile and synthetic utility . The 2-methyl group increases lipophilicity by approximately 0.2–0.3 LogP units versus the non-methylated analog , alters the hydrogen-bond acceptor count, and blocks a potential site of oxidative metabolism on the imidazole [1]. The 4-position regiochemistry provides a different spatial vector than the 3-position isomer (CAS 959237-54-8), which is critical for downstream target engagement in both T-type calcium channel and kinase programs [2][3]. Furthermore, the dihydrochloride salt—unlike the free-base-only availability of the 3-position isomer—ensures consistent protonation state, weighing accuracy, and aqueous solubility for reproducible parallel synthesis . Generic substitution without matching all three features risks altered library enumeration outcomes, divergent SAR, and non-reproducible biological results.

Quantitative Differentiation Evidence: 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride Versus Closest Analogs


Lipophilicity Enhancement: +0.19 to +0.22 LogP Units Over the Non-Methylated Analog

The 2-methyl substitution on the imidazole ring increases the calculated partition coefficient (LogP) of the target compound to 0.49 , compared with values of 0.27 (ACD/LogP) and 0.3 (XLogP3-AA) [1] reported for the non-methylated analog 4-(1H-imidazol-1-ylmethyl)piperidine (CAS 90748-03-1). This represents a 63–81% relative increase in lipophilicity attributable solely to the single methyl group. The 3-positional isomer 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) exhibits an identical LogP of 0.49 , confirming that LogP is governed by the 2-methylimidazole motif rather than the point of piperidine attachment.

Lipophilicity LogP Physicochemical profiling Membrane permeability

Hydrogen-Bond Acceptor Count Differentiation: 3 HBA (Target) Versus 2 HBA (Non-Methylated Analog Free Base)

The target compound in its free base form (C₁₀H₁₇N₃) possesses three hydrogen-bond acceptor (HBA) atoms—the piperidine nitrogen, the imidazole N3 (pyridine-type), and the imidazole N1 (pyrrole-type, though partially engaged in resonance)—compared with two HBA atoms for the non-methylated analog free base 4-(1H-imidazol-1-ylmethyl)piperidine (C₉H₁₅N₃) [1]. The dihydrochloride salt form of the target compound reports three HBA atoms by the chemchart.com computed descriptor database [2]. The 2-methyl group does not directly add an HBA; rather, it electronically modulates the electron density at the imidazole N3, altering its HBA character compared with the unsubstituted imidazole. The 3-positional isomer (C₁₀H₁₇N₃) shares the same atom composition but differs in the spatial orientation of the imidazole ring relative to the piperidine nitrogen, producing a distinct pharmacophoric geometry .

Hydrogen-bond acceptor Molecular recognition Pharmacophore modeling Structure-based design

Salt Form and Molecular Weight: Dihydrochloride (MW 252.18) Enables Reproducible Weighing and Aqueous Solubility for Parallel Chemistry

The target compound is supplied exclusively as the dihydrochloride salt (2 HCl; MW = 252.18 g·mol⁻¹; solid form) with 95% purity . In contrast, the 3-positional isomer 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) is commercially available only in free base form (MW = 179.26 g·mol⁻¹) . The dihydrochloride salt increases molecular weight by approximately 40% (72.92 Da from 2 × HCl) versus the free base, which reduces relative weighing error in high-throughput parallel synthesis where sub-milligram quantities are dispensed. The salt form also ensures the piperidine nitrogen remains protonated at physiological and near-physiological pH, providing consistent aqueous solubility for biological assay preparation without requiring in situ pH adjustment . The non-methylated analog 4-(1H-imidazol-1-ylmethyl)piperidine is available as the dihydrochloride (CAS 1255717-25-9; MW = 201.7 for mono-HCl or 238.16 for dihydrochloride anhydrous form), but its imidazole lacks the 2-methyl group essential for the SAR trajectories described in the T-type calcium channel and kinase modulator patent families [1][2].

Salt form Dihydrochloride Parallel synthesis Weighing accuracy Aqueous solubility

Regiochemistry: 4-Position Attachment on Piperidine Provides a Distinct Vector Compared to the 3-Position Isomer

The target compound features the imidazolylmethyl group attached at the 4-position of the piperidine ring, whereas the positional isomer 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) bears the same substituent at the 3-position . Although both compounds share the identical molecular formula (C₁₀H₁₇N₃ free base), LogP (0.49), and rotatable bond count (2), the spatial vector of the imidazole moiety relative to the piperidine nitrogen differs substantially. In the 4-substituted target, the imidazole and the piperidine NH are para-related across the six-membered ring, producing a linear, rod-like molecular shape with the two nitrogen atoms at opposite ends. In the 3-substituted isomer, the imidazole is meta to the piperidine NH, creating a kinked geometry . In the T-type calcium channel antagonist patent (US 9,051,299), exemplified compounds with 4-imidazolylmethyl-piperidine scaffolds demonstrated IC₅₀ values below 1 μM at Cav3 channels, and a subset achieved IC₅₀ values below 10 μM in FLIPR-based Ca²⁺ flux assays [1]. The kinase modulator patent (US 9,315,517) further elaborates the 4-position scaffold into potent p70S6K/Akt inhibitors for hyperproliferative diseases [2].

Regiochemistry Scaffold vector SAR 4-substituted piperidine Kinase inhibitor

2-Methyl Group Blocks Imidazole C2 Metabolic Soft Spot: Class-Level Inference for Improved Oxidative Stability

The imidazole C2 position is a well-established site of cytochrome P450-mediated oxidative metabolism in drug-like molecules. Substitution at C2, as with the methyl group in the target compound, physically blocks this metabolic soft spot [1]. In the non-methylated analog 4-(1H-imidazol-1-ylmethyl)piperidine, the unsubstituted C2 position remains susceptible to CYP450-catalyzed hydroxylation and subsequent Phase II conjugation [1]. While no head-to-head microsomal stability data are publicly available for these specific building blocks, the medicinal chemistry literature on imidazole-containing drugs (e.g., cimetidine, clotrimazole, losartan) consistently demonstrates that C2-methylation reduces intrinsic clearance in human liver microsomes by factors of 1.5- to 10-fold, depending on the specific CYP isoform profile [1]. For the target compound, the 2-methyl group is therefore predicted to confer superior metabolic stability to elaborated lead compounds compared with those derived from the non-methylated building block.

Metabolic stability Imidazole C2 oxidation CYP450 Lead optimization

Optimal Procurement and Application Scenarios for 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride


T-Type Calcium Channel (Cav3) Antagonist Library Synthesis — Building Block for Merck Scaffold Elaboration

This compound is the optimal piperidine building block for medicinal chemistry teams synthesizing imidazolylmethylpiperidine-based T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) antagonists following the SAR established in US Patent 9,051,299 [1]. The patent demonstrates that elaborated 4-position derivatives achieve IC₅₀ values below 1 μM in voltage-clamp electrophysiology, with an inverse state-dependent blocking profile (higher potency at hyperpolarized membrane potentials) [1]. The dihydrochloride salt form enables direct use in amide coupling or reductive amination on the piperidine NH without requiring a separate salt-formation step. The 2-methyl group on the imidazole is present in multiple exemplified compounds, indicating its importance for Cav3 subtype selectivity [1].

Kinase Inhibitor Library Design — p70S6K/Akt Pathway Modulator Precursor

For cancer-focused kinase inhibitor programs targeting the PI3K/Akt/mTOR pathway, this building block serves as the starting material for imidazol-piperidinyl derivatives claimed in US Patent 9,315,517 (Merck Patent GmbH) [2]. The patent explicitly covers compounds where a piperidine ring bearing an imidazole substituent is further elaborated with heterocyclic capping groups at the piperidine nitrogen. Using the pre-formed dihydrochloride salt (95% purity) from ChemBridge's Hit2Lead catalog at $77/g provides a cost-controlled entry point compared to custom synthesis, enabling rapid SAR exploration before committing to larger-scale resynthesis of advanced intermediates.

Sulfonamide Derivative Synthesis — Cathepsin S and Aromatase Inhibitor Programs

The free piperidine NH of this compound is a direct attachment point for sulfonyl chloride reagents, yielding sulfonamide derivatives of the type 1-(arylsulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine [3]. Related 3-(imidazol-1-ylmethyl)piperidine sulfonamides have demonstrated aromatase inhibitory activity with IC₅₀ values comparable to letrozole [4], and piperidine sulfonamide derivatives have been claimed as preferential Cathepsin S inhibitors [5]. The 4-position attachment and 2-methylimidazole motif of the target compound provide a structurally differentiated sulfonamide scaffold relative to the 3-position series, potentially accessing distinct selectivity profiles.

Computational Library Enumeration and Virtual Screening — Physicochemical Reference Standard

With well-defined computed properties—LogP 0.49, MW 252.18 (salt) / 179.26 (free base), 2 rotatable bonds, 3 HBA, 1 HBD, TPSA ~29.9 Ų, achiral —this compound serves as a calibration standard for computational chemists building virtual combinatorial libraries. Its placement near the center of lead-like chemical space (congruent with Lipinski and lead-likeness filters) makes it suitable as a core scaffold for fragment-based and ligand-based virtual screening campaigns . Its presence in the ChemBridge CORE Library Stock of over 730,000 screening compounds further validates its selection as a building block that has passed pharmaceutical industry quality filters for library inclusion.

Quote Request

Request a Quote for 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.